

Spectroscopic Profile of 6-Ethyl-4-hydroxyquinoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *6-Ethyl-4-hydroxyquinoline*

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This technical guide provides an in-depth analysis of the spectroscopic data for **6-Ethyl-4-hydroxyquinoline** (CAS No: 303121-13-3), a quinoline derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.

Introduction to 6-Ethyl-4-hydroxyquinoline

6-Ethyl-4-hydroxyquinoline, with the chemical formula $C_{11}H_{11}NO$ and a molecular weight of 173.21 g/mol, belongs to the 4-hydroxyquinoline class of heterocyclic compounds.^{[1][2][3]} The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.^[4] Understanding the precise chemical structure and electronic properties through spectroscopic analysis is a critical first step in any research and development endeavor involving this molecule.

This guide will elucidate the expected spectroscopic characteristics of **6-Ethyl-4-hydroxyquinoline**, providing a foundational understanding for its identification, purity assessment, and further structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **6-Ethyl-4-hydroxyquinoline**, based on the known spectra of 4-hydroxyquinoline and the expected influence of the C-6 ethyl substituent.[5][6]

^1H NMR Spectroscopy

The ^1H NMR spectrum of **6-Ethyl-4-hydroxyquinoline** is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the protons of the ethyl group. The presence of the hydroxyl group at the C-4 position leads to tautomerism, with the 4-quinolone form often being a significant contributor in solution, which can influence the chemical shifts.[4]

Table 1: Predicted ^1H NMR Chemical Shifts for **6-Ethyl-4-hydroxyquinoline**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.8 - 8.2	Doublet	~5-7
H-3	6.0 - 6.3	Doublet	~5-7
H-5	7.9 - 8.1	Doublet	~8-9
H-7	7.3 - 7.5	Doublet	~8-9
H-8	7.5 - 7.7	Singlet	-
-CH ₂ - (ethyl)	2.6 - 2.8	Quartet	~7-8
-CH ₃ (ethyl)	1.2 - 1.4	Triplet	~7-8
-OH/NH	11.0 - 12.0	Broad Singlet	-

Causality of Experimental Choices: The choice of solvent is critical for NMR analysis. A deuterated solvent such as DMSO-d₆ is often preferred for 4-hydroxyquinolines as it can solubilize the compound and allow for the observation of the exchangeable hydroxyl/amino proton. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the analysis of 4-hydroxyquinoline and the expected electronic effects of the ethyl group.[\[5\]](#)

Table 2: Predicted ^{13}C NMR Chemical Shifts for **6-Ethyl-4-hydroxyquinoline**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	140 - 145
C-3	110 - 115
C-4	175 - 180
C-4a	120 - 125
C-5	125 - 130
C-6	135 - 140
C-7	118 - 122
C-8	128 - 132
C-8a	148 - 152
-CH ₂ - (ethyl)	28 - 32
-CH ₃ (ethyl)	15 - 18

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Ethyl-4-hydroxyquinoline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **6-Ethyl-4-hydroxyquinoline** will be dominated by vibrations of the quinoline ring, the hydroxyl group, and the ethyl substituent. The data presented here is inferred from the known spectra of 4-hydroxyquinoline and 6-hydroxyquinoline.[7][8]

Table 3: Predicted IR Absorption Bands for **6-Ethyl-4-hydroxyquinoline**

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 2500	Broad, Strong	O-H and N-H stretching (due to tautomerism)
3000 - 2850	Medium	C-H stretching (aromatic and aliphatic)
~1640	Strong	C=O stretching (from the 4-quinolone tautomer)
1600 - 1450	Medium-Strong	C=C and C=N stretching (aromatic ring)
~1200	Medium	C-O stretching
850 - 800	Strong	C-H out-of-plane bending (substituted benzene)

Interpretation of Key Peaks: The broad absorption in the 3400-2500 cm^{-1} region is a hallmark of the 4-hydroxyquinoline system, arising from the strongly hydrogen-bonded O-H group and

the N-H group of the quinolone tautomer. The strong peak around 1640 cm^{-1} is indicative of the carbonyl group in the 4-quinolone form, which is a significant contributor to the overall structure.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
- **Data Analysis:** Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

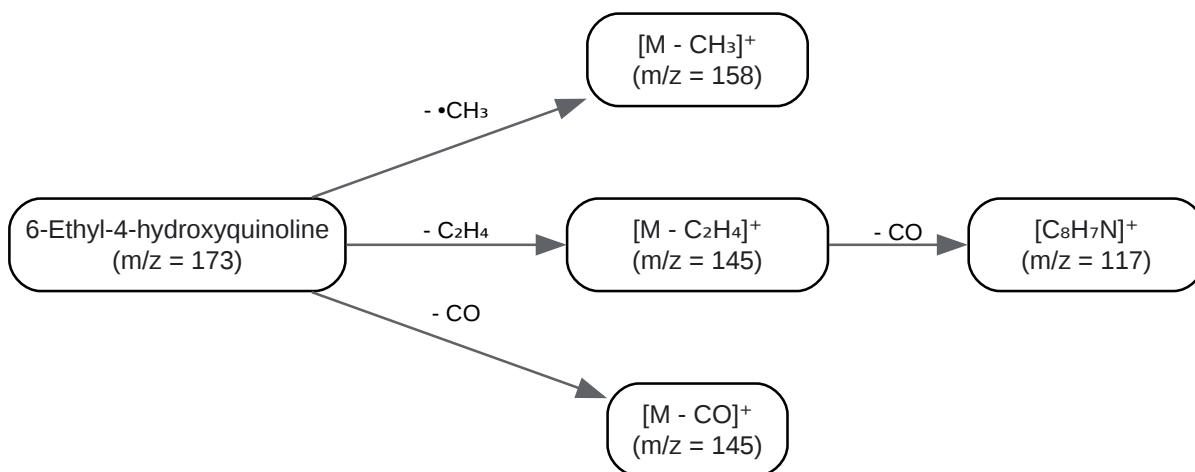
Predicted Mass Spectrum

For **6-Ethyl-4-hydroxyquinoline** ($\text{C}_{11}\text{H}_{11}\text{NO}$), the molecular ion peak (M^+) is expected at an m/z of 173. The fragmentation pattern will be influenced by the stability of the quinoline ring system.

Table 4: Predicted Key Fragments in the Mass Spectrum of **6-Ethyl-4-hydroxyquinoline**

m/z	Proposed Fragment Ion
173	$[M]^+$ (Molecular Ion)
158	$[M - \text{CH}_3]^+$
145	$[M - \text{C}_2\text{H}_4]^+$ (McLafferty rearrangement) or $[M - \text{CO}]^+$
117	$[M - \text{C}_2\text{H}_4 - \text{CO}]^+$

Fragmentation Pathway Visualization:



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Caption: Proposed fragmentation pathway of **6-Ethyl-4-hydroxyquinoline**.

Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of **6-Ethyl-4-hydroxyquinoline**. The predicted NMR, IR, and MS spectra, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. This information is essential for confirming the identity and purity of synthetic batches and for understanding the structural basis of its chemical and biological properties. As with any analytical data, experimental verification is paramount, and the information provided herein should serve as a robust reference for such studies.

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